(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
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Overview
Description
(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using reagents like methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Ylidene Linkage: The ylidene linkage is formed through a condensation reaction between the benzo[d]thiazole derivative and an appropriate aldehyde or ketone.
Sulfonylation: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the ylidene linkage or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, using reagents like sodium methoxide or thiolates.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, thiolates, dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Substituted benzo[d]thiazole derivatives.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of benzo[d]thiazole are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may exhibit similar activities, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: The parent structure, known for its wide range of biological activities.
4,7-Dimethoxybenzo[d]thiazole: A derivative with similar methoxy substitutions.
3-(Methylsulfonyl)benzamide: A compound with a similar sulfonyl and amide functional group.
Uniqueness
(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is unique due to its combination of functional groups and structural features. The presence of the ylidene linkage, methoxyethyl group, and methylsulfonyl group in a single molecule provides a distinct set of chemical and biological properties not commonly found in other compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S2/c1-26-11-10-22-17-15(27-2)8-9-16(28-3)18(17)29-20(22)21-19(23)13-6-5-7-14(12-13)30(4,24)25/h5-9,12H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMXTWASQCHSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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